molecular formula C11H12ClN3O2S B2761613 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 865543-67-5

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No. B2761613
CAS RN: 865543-67-5
M. Wt: 285.75
InChI Key: FVZAATNAMNQOCM-UHFFFAOYSA-N
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Description

The compound “2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide” is a research chemical . Another related compound is “(2R)-2-amino-N-[(5-chlorothiophen-2-yl)methyl]pentanamide” which contains 30 atoms; 15 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 1 Chlorine atom .


Synthesis Analysis

There are some related compounds that have been synthesized. For example, a potentially useful nonlinear optical (NLO) organic material, 1‐(5-chlorothiophen-2-yl)‐3‐(24,5‐trimethoxyphenyl)prop‐2‐en‐1‐one (CTTMP), has been synthesized and grown as a high-quality single crystal by the slow evaporation technique . Another chalcone derivative, 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one (5CT4MP), has also been synthesized by slow evaporation technique .


Molecular Structure Analysis

The molecular structure of “(2R)-2-amino-N-[(5-chlorothiophen-2-yl)methyl]pentanamide” has been determined .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “(5-chlorothiophen-2-yl)methanamine hydrochloride” can be found in their respective safety data sheets .

Scientific Research Applications

Potential as Anticancer Agents

Compounds similar to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)pentanamide have been identified as apoptosis inducers and potential anticancer agents. For example, a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was found to induce apoptosis in breast and colorectal cancer cell lines. Structure-activity relationship (SAR) studies highlighted the importance of the substituted five-member ring for activity, with the molecular target identified as TIP47, an IGF II receptor binding protein. This suggests that compounds in this class could serve as leads for developing new anticancer therapies (Zhang et al., 2005).

Safety and Hazards

The safety data sheet of “(5-chlorothiophen-2-yl)methanamine hydrochloride” provides information on its hazards. It is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), acute toxicity (Category 4, Inhalation), and specific target organ toxicity (single exposure, Category 3) .

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c1-2-3-4-9(16)13-11-15-14-10(17-11)7-5-6-8(12)18-7/h5-6H,2-4H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZAATNAMNQOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide

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